3-(1,3-Dioxolan-2-yl)-4'-thiomethylbenzophenone
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Overview
Description
3-(1,3-Dioxolan-2-yl)-4’-thiomethylbenzophenone: is an organic compound that features a benzophenone core substituted with a thiomethyl group and a 1,3-dioxolane ring. This compound is of interest due to its unique structural features, which combine the properties of benzophenone, a common photoinitiator, with those of dioxolane, a versatile protecting group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxolan-2-yl)-4’-thiomethylbenzophenone typically involves the following steps:
Formation of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring can be synthesized by reacting a carbonyl compound with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst. Common catalysts include toluenesulfonic acid and zirconium tetrachloride.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same fundamental reactions but optimized for efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The dioxolane ring can undergo acid-catalyzed hydrolysis to regenerate the original carbonyl compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acid catalysts like hydrochloric acid or sulfuric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Regenerated carbonyl compounds.
Scientific Research Applications
Chemistry:
Protecting Group: The 1,3-dioxolane ring serves as a protecting group for carbonyl compounds, allowing selective reactions on other functional groups.
Photoinitiator: The benzophenone core can act as a photoinitiator in polymerization reactions, making this compound useful in the production of polymers and coatings.
Biology and Medicine:
Biological Activity: Compounds with similar structures have shown potential biological activities, including antimicrobial and anticancer properties.
Industry:
Mechanism of Action
Photoinitiation: The benzophenone core absorbs UV light, leading to the formation of reactive radicals that initiate polymerization reactions . This process involves the excitation of the benzophenone to its triplet state, followed by hydrogen abstraction from a suitable donor, generating radicals that propagate the polymerization.
Protecting Group: The 1,3-dioxolane ring protects carbonyl groups by forming a stable acetal, which can be selectively removed under acidic conditions .
Comparison with Similar Compounds
Benzophenone: Shares the photoinitiating properties but lacks the protecting group functionality.
1,3-Dioxolane: Used primarily as a protecting group without the photoinitiating properties of benzophenone.
Thiomethylbenzophenone: Similar structure but without the dioxolane ring, limiting its use as a protecting group.
Uniqueness: 3-(1,3-Dioxolan-2-yl)-4’-thiomethylbenzophenone is unique in combining the photoinitiating properties of benzophenone with the protecting group functionality of 1,3-dioxolane, making it a versatile compound in both synthetic and industrial applications .
Properties
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-(4-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3S/c1-21-15-7-5-12(6-8-15)16(18)13-3-2-4-14(11-13)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRMRSRSJRMBRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645056 |
Source
|
Record name | [3-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-12-9 |
Source
|
Record name | [3-(1,3-Dioxolan-2-yl)phenyl][4-(methylthio)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898779-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-(1,3-Dioxolan-2-yl)phenyl][4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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